molecular formula C15H20O6 B14596757 2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate CAS No. 60359-77-5

2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate

Cat. No.: B14596757
CAS No.: 60359-77-5
M. Wt: 296.31 g/mol
InChI Key: LTUFQQODWMDMJT-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate is a chemical compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate typically involves the reaction of 2-phenoxyethanol with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyruvate: Similar in structure but lacks the phenoxyethoxy group.

    Ethyl 2-oxopropanoate: Another ester with a simpler structure.

    Ethyl 2-oxopropionate: Similar to ethyl pyruvate but with slight structural differences.

Uniqueness

2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate is unique due to the presence of both phenoxyethoxy and propan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

60359-77-5

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

[2-oxo-2-(2-phenoxyethoxy)ethyl] 2-propan-2-yloxyacetate

InChI

InChI=1S/C15H20O6/c1-12(2)20-10-15(17)21-11-14(16)19-9-8-18-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

LTUFQQODWMDMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)OCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

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